Isolevoglucosenone
Description
Contextualization within Carbohydrate Chemistry and Biomass Valorization
The pursuit of a sustainable chemical industry has intensified research into the utilization of renewable resources, with biomass emerging as a key alternative to fossil fuels. nih.gov Carbohydrates, the most abundant components of biomass, represent a vast and renewable feedstock for the production of valuable chemicals. conicet.gov.ar The conversion of biomass into platform chemicals is a cornerstone of this green chemistry approach. researchgate.net
Anhydrosugars, which are formed by the intramolecular elimination of water from a sugar molecule, are important products derived from the pyrolysis of cellulosic and lignocellulosic materials. celignis.comresearchgate.net These compounds, often found in the bio-oil produced during pyrolysis, can be hydrolyzed to yield fermentable sugars, integrating them into biorefinery processes. celignis.comrsc.org Among these, levoglucosenone (B1675106) and its isomer, isolevoglucosenone (B14891), stand out due to their highly functionalized and chiral nature, making them valuable precursors in sustainable chemistry. conicet.gov.aracs.org The conversion of these anhydrosugars into high-value chemicals is a key aspect of biomass valorization. researchgate.net
This compound (1,6-anhydro-2,3-dideoxy-β-D-glycero-hex-2-enopyranos-4-ulose) is a chiral bicyclic enone that has garnered significant interest as a versatile building block in organic synthesis. acs.orgdokumen.pub Unlike its more commonly studied isomer, levoglucosenone, this compound is not typically found in the direct pyrolysis products of cellulose (B213188). acs.org Its unique structural features, including a rigid bicyclic framework and multiple functional groups, allow for highly stereoselective transformations, often without the need for complex protection and deprotection steps that are common in carbohydrate chemistry. acs.orgacs.org This makes this compound an attractive and efficient starting material for the enantioselective synthesis of complex natural products and their analogs. acs.orgdokumen.pub
Overview of Key Research Areas Pertaining to this compound
Research concerning this compound is multifaceted, encompassing its synthesis, reactivity, and application as a foundational element in constructing more complex molecules.
While levoglucosenone can be produced directly from the pyrolysis of cellulose, the synthesis of this compound often requires a multi-step approach starting from its isomer. acs.orgd-nb.info One notable method involves the Wharton rearrangement. researchgate.netresearchgate.net Other innovative strategies have been developed, for instance, a convenient synthesis via a glycosyl allylic selenide (B1212193), which rearranges to a glycosyl allylic alcohol followed by oxidation. acs.org Another approach starts from the non-carbohydrate precursor 2-vinylfuran, employing Sharpless asymmetric dihydroxylation as a key step to achieve an enantiocontrolled synthesis. thieme-connect.com These synthetic advancements have made this compound more accessible for broader research applications. acs.org
Understanding the formation and reactivity of this compound is crucial for optimizing its synthesis and application. Computational studies, such as those using density functional theory (DFT), have provided valuable insights. conicet.gov.ar For instance, investigations into the pyrolytic deformylation of this compound have shed light on its thermal behavior. conicet.gov.ar Mechanistic studies have also explored its reactivity in various transformations, including conjugate additions and cycloaddition reactions. researchgate.netpublish.csiro.au These investigations help in predicting the outcomes of reactions and designing new synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(1R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2/t5-,6-/m1/s1 |
InChI Key |
LCOGJKFAVXDKBI-PHDIDXHHSA-N |
SMILES |
C1C2C(=O)C=CC(O1)O2 |
Isomeric SMILES |
C1[C@@H]2C(=O)C=C[C@H](O1)O2 |
Canonical SMILES |
C1C2C(=O)C=CC(O1)O2 |
Synonyms |
1,6-anhydro-2,3-dideoxy-beta-D-glycero-hex-3-enopyran-4-ulose 1,6-anhydro-2,3-dideoxyhex-3-enopyran-4-ulose isolevoglucosenone |
Origin of Product |
United States |
Formation Pathways and Pyrolytic Genesis Research
Investigation of Pyrolytic Degradation Mechanisms of Cellulosic Materials
The thermal decomposition of cellulosic biomass is a complex process involving numerous competing reaction pathways. nih.gov Pyrolysis cleaves the glycosidic bonds of the cellulose (B213188) polymer, leading to the formation of various smaller molecules, including anhydrosugars. researchgate.net Understanding these degradation mechanisms is crucial for controlling the product distribution and optimizing the yield of specific high-value chemicals.
Due to the complexity and rapid nature of pyrolysis reactions, experimental analysis alone is often insufficient to fully map the detailed reaction mechanisms. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the pyrolysis of cellulose at a molecular level. nih.gov These theoretical studies provide detailed insights into potential reaction pathways, transition states, and the energetics of formation for various anhydrosugars. dntb.gov.ua
Quantum mechanical computations allow researchers to model the intricate bond-breaking and bond-forming events that occur during pyrolysis. rsc.org For instance, DFT calculations have been used to explore the depolymerization of cellobiose (B7769950) (a cellulose dimer) into anhydrosugar precursors, mapping out the energy landscapes for various competing reactions. umass.edu These simulations have been crucial in proposing mechanisms that explain the observed product distributions from cellulose pyrolysis experiments. nih.govumass.edu Car–Parrinello Molecular Dynamics simulations have also been employed to reveal how cellulose breaks down to form various products, though often at higher temperatures than in experiments. researchgate.net
A key finding from both experimental and computational studies is the preferential formation of levoglucosenone (B1675106) over its isomer, isolevoglucosenone (B14891), during the pyrolysis of cellulosic materials. acs.orgconicet.gov.ar In fact, this compound has not been detected in the pyrolysates of cellulose. acs.orgconicet.gov.ar Its availability is primarily through multi-step chemical synthesis from other precursors, such as levoglucosenone itself. acs.org
Computational studies provide a basis for this selectivity. Theoretical calculations have been performed to assess the thermodynamics and kinetics of the potential formation pathways for both isomers. rsc.org One proposed mechanism for levoglucosenone formation involves dehydration steps from a levoglucosan (B13493) intermediate. rsc.org While a similar pathway could theoretically lead to this compound, computational results and experimental observations consistently point to the exclusive formation of levoglucosenone. conicet.gov.arrsc.org The reasons for this regioselectivity are rooted in the specific stereochemistry of the intermediates and the energy barriers associated with the different potential dehydration reactions. acs.org Computational analyses have provided evidence to effectively rule out the formation of this compound during the pyrolytic degradation of cellulosic materials. conicet.gov.arresearchgate.net
Role of Intermediates in Anhydrosugar Pyrolysis
The product slate from cellulose pyrolysis is heavily dependent on the formation and subsequent reactions of key intermediate compounds. The investigation of these intermediates is fundamental to understanding why certain products like levoglucosenone are favored while others like this compound are not.
Initial theories suggested that levoglucosenone formed directly from the dehydration of levoglucosan. rsc.org However, experimental evidence indicated that another pathway likely exists. rsc.org Subsequent research, supported by computational studies, has identified 1,4:3,6-dianhydro-α-D-glucopyranose (DGP) as a key intermediate and a more likely direct precursor to levoglucosenone. conicet.gov.arresearchgate.netrsc.org DGP is a known anhydrosugar product from cellulose pyrolysis. researchgate.netacs.org
The proposal of DGP as the primary precursor provides a compelling explanation for the absence of this compound in pyrolysates. conicet.gov.ar The specific structure of DGP and the mechanism of its conversion to levoglucosenone inherently favor the formation of only one isomer. conicet.gov.ar Pyrolysis of isolated DGP in the presence of an acid catalyst has been shown to yield significant quantities of levoglucosenone, lending strong experimental support to this hypothesis. researchgate.netresearchgate.net
| Proposed Precursor | Resulting Product | Supporting Evidence | Status |
|---|---|---|---|
| Levoglucosan (LG) | Levoglucosenone (LGO) | Early theories, some experimental observations. rsc.org | Considered a possible but not the sole or direct pathway. researchgate.netrsc.org |
| 1,4:3,6-Dianhydro-α-D-glucopyranose (DGP) | Levoglucosenone (LGO) | Computational studies, experimental pyrolysis of isolated DGP. conicet.gov.arresearchgate.netresearchgate.net | Strongly supported as a key intermediate precursor. conicet.gov.arresearchgate.net |
| Cellulose/Levoglucosan | This compound | Theoretical possibility. acs.org | Not observed experimentally in pyrolysates; ruled out by computational studies. acs.orgconicet.gov.ar |
The presence of water, either inherently in the biomass or formed during dehydration reactions, can significantly influence the pyrolysis process. whiterose.ac.uk Theoretical studies have shown that water molecules can act as catalysts, lowering the activation energy for several key reaction steps in the conversion of anhydrosugar intermediates. dntb.gov.uawhiterose.ac.uk
| Process | Rate-Determining Step | Activation Energy (ΔG‡298) | Reference |
|---|---|---|---|
| Uncatalyzed | Enol-to-keto tautomerization | 68.6 kcal mol⁻¹ | dntb.gov.ua |
| Water-Catalyzed | Hydration | 58.1 kcal mol⁻¹ | dntb.gov.ua |
Advanced Synthetic Methodologies for Isolevoglucosenone and Its Derivatives
Total Synthesis Approaches to Isolevoglucosenone (B14891)
The de novo synthesis of this compound from fundamental starting materials offers strategic advantages in terms of accessibility and the potential for structural diversity. These approaches can be broadly classified based on the nature of the initial precursors: carbohydrate-derived or non-carbohydrate feedstocks.
Multi-Step Conversions from Carbohydrate Precursors
The synthesis of this compound from readily available carbohydrates represents a logical and widely explored strategy. These multi-step sequences leverage the inherent chirality of the starting sugars to construct the target molecule.
A notable multi-step synthesis involves the treatment of a D-glucose-derived alkene with a Lewis acid in the absence of a diene, which induces a rearrangement to form this compound in a 32% yield. acs.org This method highlights the strategic use of Lewis acid catalysis to orchestrate complex skeletal rearrangements in carbohydrate systems.
Microwave-assisted protocols have also been implemented to expedite the conversion of carbohydrates. academie-sciences.frmdpi.com These methods often lead to remarkable yields and high atom efficiency, providing rapid access to carbohydrate-based structures that are otherwise challenging to obtain. academie-sciences.fr For instance, the direct conversion of various monosaccharides like glucose, mannose, and galactose into valuable chemical synthons has been achieved under microwave irradiation in the presence of acid catalysts. academie-sciences.fr
The general pathway for these conversions often involves:
Protection of specific hydroxyl groups.
Activation of other hydroxyl groups as leaving groups (e.g., mesylates, tosylates).
Intramolecular rearrangement or cyclization to form the bicyclic core.
Functional group manipulations to install the enone functionality.
These syntheses, while often lengthy, provide access to enantiomerically pure this compound by capitalizing on the well-defined stereochemistry of the carbohydrate starting materials. nih.gov
Enantioselective and Diastereoselective Routes from Non-Carbohydrate Feedstocks
Synthesizing this compound from non-carbohydrate precursors presents a significant challenge due to the need to establish multiple stereocenters with high control. However, successful strategies have been developed, often employing powerful asymmetric reactions.
A landmark approach reported by Ogasawara and coworkers utilized a non-carbohydrate prochiral precursor, 2-vinylfuran. tandfonline.comresearchgate.net The key step in this synthesis is the Sharpless asymmetric dihydroxylation (AD reaction), which enantioselectively installs two hydroxyl groups onto the vinyl side chain. researchgate.net This is followed by an Achmatowicz rearrangement to construct the pyranone ring system, ultimately leading to both levoglucosenone (B1675106) and its enantiomer via their this compound precursors. tandfonline.comresearchgate.net This methodology is significant as it allows access to both enantiomers of this compound, depending on the chiral ligand used in the AD reaction.
Racemic this compound has also been synthesized from non-carbohydrate starting materials by Achmatowicz Jr. and coworkers. acs.org Other diastereoselective routes have been developed from furan (B31954) derivatives, for example, the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for stereoselective syntheses. ub.bw
More recent advancements in organocatalysis have enabled the enantio- and diastereoselective synthesis of related oxygen heterocycles, such as tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives, from simple starting materials. rsc.org These cascade reactions can create multiple stereocenters in a single operation with high stereoselectivity. rsc.org While not directly yielding this compound, these methods showcase the power of modern asymmetric catalysis in constructing complex chiral molecules from achiral or simple chiral precursors and could potentially be adapted for the synthesis of this compound.
Interconversion Strategies from Levoglucosenone
Given that levoglucosenone is a readily available and inexpensive chiral building block produced from the pyrolysis of cellulosic biomass, its conversion to the less accessible this compound is a highly attractive and economically viable strategy. acs.orgresearchgate.netresearchgate.netpublish.csiro.auanu.edu.aupublish.csiro.au Several synthetic methodologies have been developed to achieve this isomerization, primarily involving rearrangement reactions.
Wharton Rearrangement Chemistry
Epoxidation of Levoglucosenone: The initial step is the epoxidation of the double bond in levoglucosenone to form the corresponding epoxy ketone. However, direct epoxidation of levoglucosenone with alkaline hydrogen peroxide is problematic, leading to a Baeyer-Villiger reaction and the formation of γ-lactones instead of the desired epoxides. researchgate.netanu.edu.aupublish.csiro.au To circumvent this, a three-step sequence is employed:
Luche Reduction: Selective reduction of the ketone in levoglucosenone to an allylic alcohol. researchgate.netresearchgate.netanu.edu.aupublish.csiro.au
Electrophilic Epoxidation: Epoxidation of the resulting allylic alcohol to give a diastereomeric mixture of epoxy alcohols. researchgate.netresearchgate.netanu.edu.aupublish.csiro.au
Oxidation: Oxidation of the epoxy alcohols to the corresponding α,β-epoxy ketones. researchgate.netresearchgate.netanu.edu.aupublish.csiro.au
Wharton Rearrangement: The mixture of epoxy ketones is then treated with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of acetic acid. researchgate.netanu.edu.aupublish.csiro.auwikipedia.org This induces the Wharton rearrangement, which proceeds via the formation of a hydrazone, followed by decomposition to give the allylic alcohol of this compound. wikipedia.org
Oxidation: The final step is the oxidation of the resulting allylic alcohol to afford this compound. researchgate.netanu.edu.aupublish.csiro.au
This five-step, operationally simple sequence provides a reliable route to this compound from its readily available isomer. publish.csiro.au
Sigmatropic Rearrangements in Synthetic Sequences
The key steps of this methodology are:
Reduction: Levoglucosenone is first reduced to the corresponding allylic alcohol. tandfonline.com
Selenide (B1212193) Formation: The allylic alcohol is then converted to an allylic selenide. tandfonline.com
wikipedia.orgresearchgate.net-Sigmatropic Rearrangement: The crucial step involves the oxidative workup of the allylic selenide, which triggers a wikipedia.orgresearchgate.net-sigmatropic rearrangement of the intermediate allylic selenoxide. tandfonline.com This rearrangement results in a transposition of the double bond and introduces an allylic hydroxyl group at the C-4 position, forming the allylic alcohol precursor to this compound. tandfonline.com To date, this represents the first reported example of a wikipedia.orgresearchgate.net-sigmatropic rearrangement of a functionalized carbohydrate selenide. acs.orgtandfonline.com
Oxidation: The final oxidation of the rearranged allylic alcohol furnishes this compound in high yield. tandfonline.comtandfonline.com
Other types of sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, have also been explored, though attempts to effect this transformation on derivatives of levoglucosenone have been unsuccessful. anu.edu.auwikipedia.orgredalyc.org
Epoxidation and Subsequent Transformations
The epoxidation of levoglucosenone is a critical step in several synthetic routes to this compound. While direct epoxidation with hydrogen peroxide under basic conditions leads to undesired side reactions, alternative methods have been developed. researchgate.netanu.edu.aupublish.csiro.au
The Weitz-Scheffer epoxidation, using tert-butylhydroperoxide and a base, has been shown to be a high-yielding method for the epoxidation of levoglucosenone and its derivatives, affording solely the epoxide products. acs.orgresearchgate.net A crucial aspect for the successful isolation of these epoxides is the strict avoidance of water or alcohols during the reaction and workup. researchgate.net
Once formed, these epoxy ketones can be subjected to various transformations. As discussed previously, the most common subsequent reaction is the Wharton rearrangement to yield allylic alcohols, which are then oxidized to this compound. researchgate.net Other rearrangements of epoxides, such as those catalyzed by Lewis acids or lithium salts, could also potentially be employed to access different isomers or derivatives, although these have been less explored in the context of this compound synthesis. acs.org
The diastereoselective epoxidation of levoglucosenone derivatives, followed by controlled rearrangement, provides a versatile platform for accessing not only this compound but also a range of its substituted derivatives. acs.orgresearchgate.net
Rational Design and Synthesis of this compound Derivatives
The rigid bicyclic structure and unique stereochemistry of this compound make it a valuable chiral building block in synthetic chemistry. Its α,β-unsaturated ketone (enone) functionality is a key feature, providing a reactive site for a multitude of chemical transformations. The rational design of this compound derivatives often focuses on two primary strategies: the direct functionalization of this enone moiety and the more complex modification of the core 6,8-dioxabicyclo[3.2.1]octane scaffold to access novel chemical space.
Functionalization of the Enone Moiety
The enone system in this compound is highly susceptible to a variety of chemical reactions, allowing for the stereoselective introduction of new functional groups. This reactivity has been extensively explored to generate a diverse library of derivatives. Key transformations include Michael (conjugate) additions, epoxidations, hydrogenations, and cross-coupling reactions.
The conjugate addition of nucleophiles to the C-3 position is a common strategy. acs.org This approach has been used to synthesize C-linked disaccharides and thio-disaccharides. researchgate.netresearchgate.net For instance, the base-catalyzed conjugate addition of 1-thiosugars to this compound, followed by the reduction of the C-4 keto group, provides a general two-step method for creating biologically relevant thio-sugars. researchgate.net The reactivity of the enone also makes it an effective Michael acceptor for various nucleophiles, a property that is likely linked to the biological activity of some of its derivatives. nih.gov The addition of diethylaluminium iodide (Et2AlI) has also been reported in the context of synthesizing C-linked disaccharide analogues. epfl.ch
Epoxidation of the double bond offers another route to functionalization. While reactions with hydrogen peroxide under basic conditions can lead to Baeyer-Villiger oxidation in the related compound levoglucosenone, the use of tert-butylhydroperoxide with a base can selectively produce epoxides via the Weitz-Scheffer reaction. researchgate.netresearchgate.net These epoxides are valuable intermediates that can be converted into allylic alcohols through the Wharton rearrangement, which upon oxidation yield this compound or its derivatives. researchgate.netpublish.csiro.auanu.edu.au
Furthermore, the enone moiety can be modified through palladium-catalyzed cross-coupling reactions. A common sequence involves the α-iodination of this compound at the C-3 position, followed by coupling with various partners. nih.govacs.org This has been successfully applied to synthesize α-pyridinylated derivatives by coupling with bromonitropyridines. nih.govacs.org These reactions significantly expand the range of accessible derivatives by introducing aromatic and heteroaromatic substituents.
| Bromonitropyridine Partner | Product | Yield (%) |
|---|---|---|
| 2-Bromo-3-nitropyridine | α-(3-Nitropyridin-2-yl)this compound | 75 |
| 2-Bromo-5-nitropyridine | α-(5-Nitropyridin-2-yl)this compound | 81 |
| 3-Bromo-5-nitropyridine | α-(5-Nitropyridin-3-yl)this compound | 68 |
| 4-Bromo-3-nitropyridine | α-(3-Nitropyridin-4-yl)this compound | 72 |
| 5-Bromo-3-nitropyridine | α-(3-Nitropyridin-5-yl)this compound | 38 |
Scaffold Modification for Expanded Chemical Space
Beyond direct functionalization, advanced synthetic strategies aim to modify the fundamental 6,8-dioxabicyclo[3.2.1]octane skeleton of this compound. These modifications lead to derivatives with significantly altered structures, thereby expanding the accessible chemical space for applications in materials science and drug discovery.
One powerful technique is the Diels-Alder reaction, where this compound acts as a dienophile. It reacts stereoselectively with dienes like cyclopentadiene (B3395910) to form complex ring-fused norbornene systems. jnu.edu.cnpublish.csiro.au These adducts, which incorporate multiple chiral centers, can serve as monomers for Ring-Opening Metathesis Polymerization (ROMP). jnu.edu.cnresearchgate.netanu.edu.au This strategy allows for the creation of functionally and stereochemically diverse polymers derived from a renewable biomass source. publish.csiro.auresearchgate.net
Another significant scaffold modification involves the synthesis of new heterocyclic systems. For example, the α-pyridinylated derivatives of this compound, prepared via Ullmann cross-coupling, can undergo reductive cyclization to form novel azaindole-annulated compounds. nih.govacs.organu.edu.au Depending on the reaction conditions—using either hydrogen with palladium on carbon or reagents like titanium trichloride—different heterocyclic frameworks can be accessed from a common precursor. anu.edu.au
The inherent strain in the bicyclic system can also be exploited to induce ring-opening. The 1,6-anhydro bridge can be opened to generate more flexible carbocyclic or heterocyclic structures. This approach has been used to convert this compound derivatives into methylene-expanded 2',3'-dideoxyribonucleosides. acs.org Such transformations fundamentally alter the scaffold, providing access to entirely new classes of compounds that are structurally distant from the parent molecule. The development of methods to create triazole derivatives through click chemistry also represents a key strategy for expanding chemical diversity. conicet.gov.arresearchgate.net
| Reaction Type | Reactant(s) | Resulting Scaffold/Product Type | Reference(s) |
|---|---|---|---|
| Diels-Alder Cycloaddition | This compound, Cyclopentadiene | Ring-fused norbornene adducts | jnu.edu.cn, publish.csiro.au |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene adducts from this compound | Stereochemically diverse polymers | researchgate.net, anu.edu.au |
| Reductive Cyclization | α-Pyridinylated this compound derivatives | Azaindole-annulated heterocycles | nih.gov, acs.org |
| Anhydro Bridge Opening | This compound derivatives | Methylene-expanded 2',3'-dideoxyribonucleosides | acs.org |
Exploration of Isolevoglucosenone Reactivity and Mechanistic Chemistry
Conjugate Addition Reactions and Stereochemical Control
The enone functionality in isolevoglucosenone (B14891) is the primary site of its reactivity in conjugate addition reactions. The conjugation of the carbon-carbon double bond with the carbonyl group renders the β-carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity, often referred to as Michael or 1,4-addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. libretexts.orgwikipedia.org
Nucleophilic Addition to the Enone System
This compound serves as an excellent Michael acceptor. conicet.gov.ar The inherent polarization of the enone system makes the β-carbon an electrophilic target for soft nucleophiles. libretexts.orgyoutube.com This allows for the addition of various nucleophiles, including organocuprates, amines, thiols, and carbanions, across the α- and β-carbons. libretexts.orgyoutube.com The reaction proceeds via the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is subsequently protonated at the α-carbon to yield the saturated ketone product. libretexts.org Studies have shown that the conjugate addition of nucleophiles like hydrazoic acid (HN₃) and trimethyl orthoacetate (MeC(OMe)₃) to this compound proceeds with complete stereoselectivity. researchgate.net This high degree of stereocontrol is a direct consequence of the molecule's rigid bicyclic framework, which dictates the trajectory of the incoming nucleophile.
Diastereoselective Control in Michael-Type Additions
The Michael addition of nucleophiles to this compound is characterized by a high degree of diastereoselectivity, a feature that is highly sought after in asymmetric synthesis. researchgate.net The chiral environment created by the 1,6-anhydro bridge sterically hinders one face of the molecule, forcing nucleophilic attack to occur from the more accessible face. This inherent facial bias leads to the preferential formation of one diastereomer.
A notable application is the synthesis of thiodisaccharides, where this compound undergoes a base-catalyzed conjugate addition with 1-thiosugars. researchgate.net This two-step approach, involving the Michael addition followed by the reduction of the C-4 keto group, provides a general route to these biologically significant sugar mimetics. researchgate.net Similarly, reactions with other nucleophiles have been explored to create a diverse range of substituted derivatives. researchgate.netresearchgate.net The ability to form new stereogenic centers with predictable stereochemistry makes this compound a powerful tool for building complex, stereochemically rich molecules from simple starting materials. nih.gov
Table 1: Examples of Conjugate Additions to this compound and Related Enones
| Nucleophile (Michael Donor) | Product Type | Key Feature | Reference |
|---|---|---|---|
| 1-Thiosugars | 3-Deoxy-(1→2)-2-S-thiodisaccharides | High stereoselectivity in the addition step. | researchgate.net |
| Hydrazoic Acid (HN₃) | Azide adduct | Completely stereoselective addition. | researchgate.net |
| Benzyl (B1604629) alcohol | Alkoxy adduct | Used as an intermediate for subsequent aldol (B89426) condensation. | epfl.ch |
| Amines | β-Amino ketones | Aza-Michael additions can be performed under aqueous conditions. | wgtn.ac.nz |
| Acyclic sugar-derived keto ester | C-Galactosides precursor | Michael-type addition for the synthesis of C-linked disaccharides. | researchgate.net |
Applications in Aldol Condensation Variants
The reactivity of this compound extends to its use in aldol condensation reactions, a powerful method for forming carbon-carbon bonds. khanacademy.orgnumberanalytics.comsigmaaldrich.com In a typical sequence, a nucleophile first undergoes a conjugate addition to this compound, and the resulting enolate can then act as a nucleophile itself, reacting with an aldehyde in a subsequent aldol reaction. researchgate.net This cascade approach allows for the construction of complex adducts in a highly controlled manner.
For instance, a cross-aldol condensation has been reported involving the adduct from the addition of benzyl alcohol to this compound, which then reacts with a sugar-derived aldehyde. epfl.ch The initial aldol addition product is a β-hydroxy ketone, which can subsequently undergo dehydration (elimination of water) to form a new α,β-unsaturated carbonyl system, a process known as aldol condensation. sigmaaldrich.comlibretexts.org These methods, which combine conjugate additions with aldol reactions, have been pivotal in developing highly stereoselective routes to various disaccharide mimetics. researchgate.net
Cycloaddition Reactions of this compound
The electron-deficient double bond of the enone system makes this compound an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netpublish.csiro.au These reactions provide a powerful and atom-economical method for creating new six-membered rings and multiple stereocenters in a single step. libretexts.org
Diels-Alder Reaction Pathways and Adduct Manipulation
This compound readily participates in Diels-Alder reactions with various dienes, such as cyclopentadiene (B3395910) and α-terpinene, to yield complex bicyclic and tricyclic adducts. researchgate.netlvb.ltdntb.gov.ua The reaction creates a new six-membered ring fused to the original bicyclic structure. libretexts.org
These Diels-Alder adducts are not merely synthetic endpoints but serve as versatile intermediates for further chemical transformations. researchgate.netlvb.lt The carbonyl group within the adducts can be reduced to the corresponding alcohols, which can then undergo further reactions. publish.csiro.aulvb.ltdntb.gov.ua For example, reaction of these alcohol derivatives with diethylaminosulfur trifluoride can lead to rearranged fluorination products. lvb.lt Furthermore, certain adducts, particularly those derived from cyclopentadiene, are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP), leading to the synthesis of novel, bio-based polymers with diverse stereochemistry and functionality. researchgate.netpublish.csiro.auanu.edu.au
Stereochemical Influence of the Bicyclic Structure on Cycloadditions
The rigid, conformationally constrained bicyclic [3.2.1] octane (B31449) framework of this compound exerts a powerful stereodirecting influence on cycloaddition reactions. conicet.gov.ar The approach of the diene is sterically controlled, leading to highly diastereoselective reactions. conicet.gov.armdpi.com The diene typically approaches the dienophile (this compound) from the face opposite the C1-O5 anhydro bridge, which is the less sterically hindered face. mdpi.com
This facial selectivity dictates the stereochemistry of the newly formed stereocenters in the cycloadduct. Research has shown that reactions of this compound with several dienes result exclusively in the formation of "bottom-face" adducts. researchgate.net This predictable stereochemical outcome is a significant advantage, as it allows for the synthesis of a single, well-defined stereoisomer from the cycloaddition reaction, avoiding the formation of complex product mixtures. libretexts.org The inherent chirality and rigidity of the this compound template are thus directly translated into the stereochemical complexity of the resulting polycyclic products.
Table 2: Diels-Alder Reactions of this compound and Levoglucosenone (B1675106)
| Dienophile | Diene | Product | Significance/Application | Reference |
|---|---|---|---|---|
| This compound | Cyclopentadiene | Diels-Alder Adduct | Monomer for Ring-Opening Metathesis Polymerization (ROMP) to form bio-based polymers. | researchgate.net |
| This compound | α-Terpinene | Polycyclic Adduct | Intermediate for the synthesis of complex derivatives via adduct manipulation (e.g., reduction, fluorination). | lvb.ltdntb.gov.ua |
| Levoglucosenone | Cyclic Dienes | Diels-Alder Adducts | Manipulation of adducts affords a range of derivatives, including alcohols and fluorinated tetracycles. | researchgate.netlvb.lt |
| Levoglucosenone | Butadienes | Cycloadducts | Proved to be convenient dienophiles in reactions with butadienes. | conicet.gov.ar |
Electrophilic and Radical Transformations
This compound's electron-deficient enone moiety is susceptible to various electrophilic and radical transformations, enabling functionalization at the α-carbon and facilitating complex molecular rearrangements.
A key transformation of this compound involves electrophilic iodination at the α-position of the enone system. acs.orgnih.gov This reaction creates a versatile α-iodo-isolevoglucosenone intermediate, which is a valuable substrate for subsequent carbon-carbon bond-forming reactions. acs.orgresearchgate.net
The α-iodinated product can be engaged in palladium-catalyzed cross-coupling reactions, such as the Ullmann cross-coupling, with various partners. acs.orgnih.govresearchgate.net This two-step sequence has been effectively used to synthesize a range of α-arylated derivatives. researchgate.net For example, the coupling of α-iodo-isolevoglucosenone with different bromonitropyridines using a palladium catalyst produces the corresponding α-pyridinylated compounds in moderate to good yields. acs.orgresearchgate.net This method provides a modular approach to novel homochiral derivatives. acs.org The development of effective ligands and catalytic systems has been crucial for advancing the scope of cross-coupling reactions involving saturated (sp3-hybridized) carbons. rsc.org
| Iodinated Substrate | Coupling Partner | Reaction Type | Catalyst System | Yield | Ref. |
|---|---|---|---|---|---|
| α-Iodo-isolevoglucosenone | Various bromonitropyridines | Palladium-catalyzed Ullmann cross-coupling | Pd(0) catalyst | 46-77% | researchgate.net |
| α-Iodo-levoglucosenone | Various bromonitropyridines | Palladium-catalyzed Ullmann cross-coupling | Pd(0) catalyst | 35-82% | acs.orgacs.org |
Rearrangement reactions represent a broad and important class of organic transformations where the carbon skeleton of a molecule is reorganized, often to form a more stable isomer. wiley-vch.dejetir.org Such reactions are fundamental to the synthesis of this compound from more abundant precursors like levoglucosenone and in the further transformation of the this compound scaffold. anu.edu.auresearchgate.net
One of the key methods to access this compound involves a 1,3-transposition of the enone functionality within the levoglucosenone framework. anu.edu.au Mechanistic studies have explored several pathways to achieve this, including sigmatropic rearrangements. A acs.orgmdpi.com-sigmatropic rearrangement of an allylic selenide (B1212193) derived from levoglucosenone has been reported as a viable route to this compound. acs.org
Other investigated mechanisms include those related to the Wharton rearrangement, which transforms α,β-epoxy ketones into allylic alcohols, key intermediates that can be oxidized to the rearranged enone. researchgate.net Acid-catalyzed rearrangements, such as the Pinacol rearrangement of 1,2-diols, provide a mechanistic blueprint for understanding skeletal reorganizations driven by the formation of carbocation intermediates. wiley-vch.demasterorganicchemistry.com In these processes, an initial protonation of a hydroxyl group leads to its departure as water, generating a carbocation. masterorganicchemistry.com A subsequent 1,2-alkyl or aryl shift to the carbocationic center results in a rearranged, often more stable, product. jetir.org While not a direct rearrangement of this compound itself, the principles of carbocation stability and migratory aptitude are central to understanding the acid-catalyzed transformations of related carbohydrate-derived structures. msu.edu
Isolevoglucosenone As a Chiral Synthon in Complex Organic Synthesis
Convergent and Combinatorial Synthesis Methodologies
Isolevoglucosenone (B14891) (1,6-anhydro-2,3-dideoxy-β-D-glycero-hex-3-enopyran-4-ulose) serves as a valuable chiral building block for convergent and combinatorial synthesis strategies. nih.govbohrium.com Its rigid bicyclic structure and distinct functionalities, including an enone, a ketone, and an acetal, make it an ideal template for generating molecular diversity. nih.gov These features allow for highly stereoselective transformations, which are crucial in the synthesis of complex carbohydrate-based molecules. nih.gov
Preparation of C-Linked Disaccharide Mimetics and Analogues
This compound is a proficient template for the convergent synthesis of C-linked disaccharides, which are important carbohydrate mimetics resistant to enzymatic and acidic hydrolysis. nih.govbohrium.com These mimetics are synthesized by reacting this compound with various sugar-derived carbaldehydes to form (1→2), (1→3), and (1→4)-linked C-disaccharides. nih.gov
Several synthetic methods are employed to achieve this transformation with high stereoselectivity. These include:
Conjugate Nucleophilic Additions: The enone system of this compound readily undergoes Michael additions with various nucleophiles.
Baylis-Hillman Reaction: This reaction involves the combination of this compound with aldehydes in the presence of aluminum reagents. nih.gov
Modified Takai-Hiyama-Nozaki-Kishi Couplings: This method utilizes enol triflates derived from this compound, which are then coupled with sugar-derived aldehydes. nih.gov
These highly stereoselective methods enable the generation of disaccharide mimetics with significant molecular diversity, crucial for developing potential inhibitors of glycosidases and glycosyltransferases. nih.gov
| Reaction Type | Key Reagents | C-Linkage Formed | Reference |
| Conjugate Addition | Nucleophiles, Sugar Aldehydes | (1→2), (1→3), (1→4) | nih.gov |
| Baylis-Hillman | Aluminum Reagents, Aldehydes | (1→2), (1→3), (1→4) | nih.gov |
| Takai-Hiyama-Nozaki-Kishi | Enol Triflates, Sugar Aldehydes | (1→2), (1→3), (1→4) | nih.gov |
Synthesis of Glycomimetics and Anhydrosugar Derivatives
The unique structure of this compound makes it an excellent starting material for the synthesis of various glycomimetics and other anhydrosugar derivatives. Glycomimetics are chemically modified carbohydrate analogues designed to mimic the structure and function of natural sugars but with improved stability and bioavailability. unimi.it The synthesis of these compounds often involves leveraging the reactivity of the enone functionality for stereoselective additions and modifications.
The rigid 1,6-anhydro bridge in this compound provides conformational constraint, which is a desirable feature in designing glycomimetics that target specific protein binding sites. Research has focused on modifying this compound to create derivatives that can act as probes or inhibitors in biological systems. These modifications can include epoxidation, hydrogenation, or the introduction of different functional groups to explore structure-activity relationships. The resulting anhydrosugar derivatives are key intermediates for building more complex and biologically active molecules.
Construction of Polycyclic and Heterocyclic Systems
The inherent reactivity of this compound, particularly its α,β-unsaturated ketone moiety, provides a powerful platform for the construction of diverse polycyclic and heterocyclic systems. The double bond and carbonyl group can participate in a variety of cycloaddition and condensation reactions, allowing for the stereoselective formation of complex molecular architectures.
Stereoselective Assembly of Annulated Azaindoles and Pyrazoles
While direct synthesis of annulated azaindoles from this compound is a specialized area, the general principles of heterocyclic synthesis can be applied to its derivatives. Azaindole synthesis often involves the construction of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, a process that can be achieved through various strategies like transition-metal-catalyzed cross-coupling and cyclization reactions. organic-chemistry.org
The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is more directly achievable from this compound's structure. youtube.commdpi.com The classical Knorr pyrazole (B372694) synthesis involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com By modifying this compound to introduce a second carbonyl group or a reactive equivalent, it can serve as a precursor for chiral pyrazole derivatives. For instance, the enone can be reacted with a hydrazine derivative, which, after an initial Michael addition, can undergo cyclization and dehydration to form a pyrazoline, which can then be oxidized to the corresponding pyrazole. organic-chemistry.org This approach allows the chirality of the original this compound scaffold to be transferred to the new heterocyclic system.
Formation of Furanone and Dihydropyranone Derivatives
The structure of this compound is closely related to dihydropyranone systems. Chemical transformations of this compound can lead to a variety of these derivatives. For example, Baeyer-Villiger oxidation of cyclobutanones derived from the parent compound, levoglucosenone (B1675106), has been studied to produce lactones, including 3-oxabicyclo[3.1.0]hexane-2-ones. bohrium.com Similar oxidative cleavage or rearrangement reactions of this compound derivatives can yield furanone or dihydropyranone structures.
Furthermore, the enone functionality can be utilized in reactions that expand or modify the existing pyran ring. For example, reactions that cleave the 1,6-anhydro bridge under specific conditions can unmask new functionalities, which can then be manipulated to re-close into different heterocyclic systems, including substituted furanones.
Applications in Bio-inspired Molecule Synthesis Research
The use of this compound in organic synthesis is a prime example of bio-inspired synthesis, where compounds derived from abundant, renewable biomass are used as starting materials to create complex and valuable molecules. researchgate.net this compound is derived from the pyrolysis of carbohydrates like cellulose (B213188), positioning it as a sustainable chiral building block. bohrium.com
This bio-inspired approach leverages nature's pre-existing chemical complexity. Instead of building chiral molecules from simple, achiral starting materials, chemists can use templates like this compound, which already possess defined stereochemistry. This approach is often more efficient and aligns with the principles of green chemistry. nih.gov The synthesis of complex molecules, such as mimics of natural products or novel therapeutic agents, from this compound demonstrates how a simple, bio-derived platform chemical can be strategically transformed into a diverse array of functional targets. nih.gov This strategy is central to modern drug discovery and materials science, where sustainability and efficient access to molecular complexity are paramount. nih.gov
Development of Scaffolds for Chemical Biology Studies
The unique and rigid framework of this compound makes it an excellent scaffold for the development of new molecular architectures for chemical biology and drug discovery. acs.orgacs.org Its pseudoenantiomeric relationship with the more readily available levoglucosenone (LGO) provides a strategic advantage, allowing for the synthesis of stereochemically diverse libraries of compounds to probe biological systems. acs.org
Researchers have successfully utilized this compound in the synthesis of α-pyridinylated derivatives. acs.org These compounds have been shown to exhibit significant and selective antimicrobial and cytotoxic properties. acs.org For instance, α-arylated this compound derivatives have demonstrated potent antibacterial effects. acs.org In contrast, the corresponding azaindoles, formed through reductive cyclization, were found to be essentially inactive, highlighting the importance of the core this compound scaffold for biological activity. acs.org
The development of these scaffolds involves strategic modifications of the this compound core. A key transformation is the α-iodination of the enone system, which then allows for palladium-catalyzed cross-coupling reactions with various substituted pyridines. acs.org This approach has enabled the creation of a library of α-pyridinylated this compound derivatives, providing a platform for structure-activity relationship (SAR) studies to identify compounds with optimized biological profiles. The exploration of this compound and its derivatives as scaffolds is a promising avenue for the discovery of new therapeutic agents. acs.org
Synthesis of Analogues of Natural Products and Bioactive Motifs
This compound serves as a valuable chiral template for the stereoselective synthesis of analogues of natural products and other biologically important motifs. nih.govnih.gov Its inherent chirality and functional group arrangement allow for the construction of complex structures with a high degree of stereocontrol. frontiersin.org
A significant application of this compound is in the synthesis of C-linked disaccharides. nih.gov These compounds are mimics of naturally occurring oligosaccharides and are of great interest in glycobiology and medicinal chemistry due to their increased stability towards enzymatic hydrolysis. The enone functionality of this compound allows for stereoselective conjugate additions, which is a key step in the convergent synthesis of these disaccharide mimetics. nih.govresearchgate.net By reacting this compound with sugar-derived aldehydes, chemists can construct (1→2), (1→3), and (1→4)-linked C-disaccharides with high molecular diversity. nih.gov
Furthermore, the rigid bicyclic system of this compound has been employed as a bioisostere for the cyclic ether motif found in molecules like thromboxane (B8750289) A2. une.edu.au This strategy allows for the synthesis of analogues with potentially altered or improved biological activities. The ability to use this compound to create analogues of complex natural products opens up new avenues for the development of novel therapeutic agents and tools for chemical biology. nih.gov
Integration into Polymer Synthesis Research
The unique structural features of this compound have also been harnessed in the field of polymer chemistry, particularly in the synthesis of novel bio-based polymers with controlled stereochemistry and functionality.
Ring-Opening Metathesis Polymerization (ROMP) of this compound Adducts
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with well-defined structures and properties. nsf.govnih.gov this compound has been successfully incorporated into ROMP through the synthesis of its Diels-Alder adducts. researchgate.net These adducts, which are typically formed by reacting this compound with dienes such as cyclopentadiene (B3395910), serve as strained cyclic olefin monomers for polymerization. researchgate.net
The polymerization of these monomers is typically initiated by Grubbs-type ruthenium catalysts. rsc.org The use of these catalysts allows for controlled/"living" polymerizations, enabling the synthesis of polymers with predictable molecular weights and low dispersities (Đ). rsc.orgethz.ch For example, the ROMP of an enyne monomer derived from a levoglucosenone analogue using a third-generation Grubbs catalyst resulted in a polymer with a number-average molecular weight (Mn) of 13 kDa and a dispersity of 1.32, demonstrating the controlled nature of the polymerization. rsc.orgresearchgate.net
The properties of the resulting polymers can be tuned by modifying the structure of the this compound-derived monomer. This approach provides a pathway to a diverse range of functional and stereochemically rich polymers derived from a renewable resource. acs.org
Table 1: Representative Data for ROMP of Levoglucosenone-Derived Enyne Monomers
| Monomer | Catalyst | Monomer/Initiator Ratio (M/I) | Conversion (%) | Mn (kDa) | Dispersity (Đ) |
|---|---|---|---|---|---|
| M1 | G3 | 50 | >99 | 13 | 1.32 |
| iso-M1 | G3 | 50 | 22 | 2.2 | - |
Design and Synthesis of Stereochemically Diverse Bio-based Polymers
A key advantage of using this compound in polymer synthesis is the ability to create stereochemically diverse bio-based polymers. chemrxiv.orgrsc.org The inherent chirality of this compound is transferred to the polymer backbone, resulting in chiral materials with unique properties. chemrxiv.org
The stereochemical outcome of the polymerization can be controlled by the choice of the monomer and the polymerization conditions. For example, stereoselective polycondensation of levoglucosenone with dicarboxylic dihydrazides has been shown to produce polymers with a high degree of stereocontrol, resulting in the formation of the E-isomer with high selectivity. chemrxiv.orgrsc.org The resulting chiral polymers exhibit optical activity, with specific rotations as high as +89°. chemrxiv.org
Furthermore, the pseudoenantiomeric relationship between this compound and levoglucosenone provides a powerful tool for creating a wide range of stereochemically distinct polymers. By using Diels-Alder adducts of both isomers as monomers, it is possible to synthesize a family of polymers with varying stereochemistries and, consequently, different physical and chemical properties. researchgate.net This approach opens the door to the rational design and synthesis of advanced bio-based materials with tailored stereostructures for a variety of applications.
Theoretical and Computational Chemical Studies of Isolevoglucosenone
Quantum Chemical Investigations of Reactivity and Selectivity
Quantum chemical investigations provide profound insights into the reactivity and selectivity of isolevoglucosenone (B14891). These computational methods allow for the detailed examination of reaction mechanisms and the factors governing stereochemical outcomes.
Density Functional Theory (DFT) for Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. mdpi.comcoe.edu By calculating the electronic structure of molecules, DFT can accurately model reaction pathways and predict the stereoselectivity of various transformations. semanticscholar.orgexaly.com
One significant application of DFT is in the study of cycloaddition reactions. For instance, in the context of [4+2] cycloadditions, DFT calculations have been instrumental in understanding the stereochemical outcomes. publish.csiro.au These calculations can rationalize the preference for the formation of one stereoisomer over another by comparing the energies of the different possible transition states. conicet.gov.ar Experimental findings in Diels-Alder reactions involving this compound derivatives have been successfully rationalized using DFT, highlighting its predictive power. publish.csiro.au
DFT has also been employed to investigate the mechanisms of 1,3-dipolar cycloadditions. mdpi.com These studies provide a molecular-level understanding of how the reactants approach each other and how new bonds are formed, which is crucial for controlling the stereoselectivity of the reaction. mdpi.com For example, DFT calculations have been used to explain the complete regioselectivity and the formation of exclusive exo-cycloadducts in the reaction of this compound with fluorinated nitrile imines. mdpi.com The calculations demonstrated that the observed products are a result of kinetic control. mdpi.comresearchgate.net
Furthermore, DFT studies have been crucial in understanding the pyrolytic deformylation of this compound. conicet.gov.arnih.gov Calculations at the B3LYP/6-31G* level of theory have helped to explore the potential energy surface of this reaction, identifying the relevant transition structures. conicet.gov.ar These theoretical investigations have provided valuable evidence to suggest that this compound is not formed during the pyrolytic degradation of cellulosic materials. nih.govresearchgate.net
Table 1: Applications of DFT in this compound Chemistry
| Reaction Type | Investigated Aspect | Key Findings | References |
| [4+2] Cycloaddition | Stereoselectivity | Rationalization of stereochemical outcomes based on transition state energies. | publish.csiro.au |
| 1,3-Dipolar Cycloaddition | Reaction Mechanism, Stereoselectivity | Elucidation of kinetically controlled, regioselective exo-cycloadduct formation. | mdpi.comresearchgate.net |
| Pyrolytic Deformylation | Reaction Mechanism | Identification of transition states and evidence against its formation from cellulose (B213188) pyrolysis. | conicet.gov.arnih.govresearchgate.net |
| aza-Michael Aziridation | Reaction Mechanism | Identification of kinetic and thermodynamic products. | conicet.gov.ar |
Exploration of Potential Energy Surfaces and Transition States
The exploration of potential energy surfaces (PES) is a cornerstone of computational chemistry for understanding chemical reactions. wikipedia.orglibretexts.orgwayne.edu A PES is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. wikipedia.org By mapping the PES, chemists can identify stable molecules (minima), and the highest energy points on the reaction pathway, known as transition states (saddle points). wikipedia.orglibretexts.orgfiveable.me
For this compound, computational studies have fully explored the PES for reactions such as pyrolytic deformylation. conicet.gov.ar These explorations, often carried out using DFT methods like B3LYP/6-31G*, have successfully located the transition structures involved in the reaction. conicet.gov.ar The transition state represents the energy barrier that must be overcome for the reaction to proceed. fiveable.me
The analysis of the PES and the characterization of transition states are crucial for understanding reaction rates and mechanisms. nih.gov For instance, in the pyrolytic deformylation of this compound, IRC (Intrinsic Reaction Coordinate) calculations confirmed that the located saddle points indeed connect the reactants and products. conicet.gov.ar The calculated high Gibbs free energies of activation for these reactions suggest that they occur at high temperatures, which aligns with experimental observations. conicet.gov.ar
The study of the PES is not limited to unimolecular reactions. For bimolecular reactions, the PES can reveal the preferred pathways for the interaction of two molecules. nih.gov By analyzing the energy landscape, researchers can predict whether a reaction will be concerted (a single step) or stepwise (involving intermediates). pku.edu.cn
Table 2: Key Concepts in Potential Energy Surface Exploration
| Concept | Description | Relevance to this compound |
| Potential Energy Surface (PES) | A multidimensional surface representing the energy of a system as a function of its geometry. | Used to map reaction pathways for reactions like pyrolytic deformylation. conicet.gov.arwikipedia.org |
| Reactants and Products | Represented by local minima on the PES. libretexts.orgfiveable.me | The starting and ending points of a chemical transformation of this compound. |
| Transition State (TS) | A saddle point on the PES, representing the highest energy barrier along the reaction coordinate. wikipedia.orgfiveable.me | Located for reactions of this compound to understand reaction kinetics. conicet.gov.ar |
| Reaction Coordinate | The path of minimum energy connecting reactants and products on the PES. fiveable.me | Followed to ensure the located transition state connects the correct minima. conicet.gov.ar |
Advanced Computational Models for Stereochemical Prediction
Beyond standard DFT calculations, advanced computational models provide deeper insights into the factors governing the stereochemical outcomes of reactions involving this compound. These models offer a more nuanced understanding of reactivity and selectivity.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. numberanalytics.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk The energy gap between the HOMO and LUMO and the coefficients of the atomic orbitals in these frontier orbitals can explain the regioselectivity and stereoselectivity of a reaction. conicet.gov.arresearchgate.net
In the context of this compound, FMO analysis has been applied to understand the regioselectivity of 1,3-dipolar cycloaddition reactions. conicet.gov.ar For the inverse reaction, the cycloaddition between 3-oxidopyrylium and formaldehyde, FMO theory helps to explain the preferred orientation of the reactants. conicet.gov.ar The analysis indicated that the most significant interaction is between the HOMO of 3-oxidopyrylium and the LUMO of formaldehyde. conicet.gov.ar The coefficients of these FMOs correctly predicted the preferred bond formation between specific atoms, aligning with the calculated lower energy transition state. conicet.gov.ar
FMO theory provides a qualitative but insightful picture that complements quantitative DFT calculations. It helps to rationalize why certain reaction pathways are favored over others based on the fundamental principles of orbital interactions.
Table 3: FMO Analysis of a Reaction Involving an this compound-Related Species
| Reactant 1 | Reactant 2 | Interacting Orbitals | Key Finding | Reference |
| 3-oxidopyrylium (from this compound pyrolysis) | Formaldehyde | HOMO (3-oxidopyrylium) and LUMO (Formaldehyde) | The coefficients of the FMOs explain the observed regioselectivity in the cycloaddition. | conicet.gov.ar |
Activation Strain Model for Understanding Reaction Energetics
The Activation Strain Model (ASM), also known as the distortion/interaction model, is a computational method that decomposes the energy of a reaction along the reaction coordinate into two components: the strain energy and the interaction energy. nih.govwikipedia.orgnih.gov The strain energy is the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt in the transition state. nih.govwikipedia.org The interaction energy is the stabilizing interaction between the distorted reactants. nih.govwikipedia.org
This model has been applied to analyze the pyrolytic deformylation of this compound. conicet.gov.ar By decomposing the reaction profile, the ASM provides a detailed understanding of the factors that contribute to the activation barrier. conicet.gov.ar The analysis revealed that the interaction energy between the deformed fragments was consistently stabilizing along the reaction path. conicet.gov.ar At the transition state, the binding energy of the deformed reactants was found to be significantly stronger for the favored reaction channel, which was attributed to better overlap of the frontier molecular orbitals and higher charge transfer. conicet.gov.ar
The ASM is a valuable tool for gaining a deeper understanding of reaction energetics and for explaining the origins of reactivity and selectivity in chemical transformations.
Conformational Dynamics and Stereospecificity
The three-dimensional structure and conformational flexibility of molecules play a crucial role in determining their reactivity and the stereospecificity of their reactions. nih.govrsc.orgnih.govrsc.org this compound, with its rigid bicyclic structure, presents a specific steric environment that influences how other molecules can approach it. The 1,6-anhydro bridge locks the pyranose ring in a specific conformation, which can lead to high levels of facial selectivity in its reactions. conicet.gov.ar
Computational studies on related systems, such as levoglucosenone (B1675106), have highlighted the importance of conformational dynamics in understanding reaction outcomes. acs.org For example, in 1,3-dipolar cycloadditions, the approach of the dipole is often sterically hindered on one face of the molecule, leading to the preferential formation of a single stereoisomer. mdpi.com The steric hindrance caused by the -O-CH2- moiety compared to the -O- bridge can dictate the exo/endo selectivity of cycloaddition reactions. mdpi.com
Molecular dynamics simulations can be used to explore the conformational landscape of this compound and its derivatives, providing insights into the accessible conformations and how they might influence reactivity. nih.govrsc.org Understanding the interplay between the rigid scaffold of this compound and the dynamic behavior of reactants is key to predicting and controlling the stereospecificity of its chemical transformations.
Mechanistic Insights from High-Level Ab Initio Procedures
High-level ab initio computational procedures are instrumental in providing a detailed, molecular-level understanding of complex chemical reaction mechanisms. For this compound, these methods offer crucial insights into its formation, stability, and reactivity, particularly within the context of biomass pyrolysis. By calculating the energetics of various reaction pathways, including the energy barriers of transition states, researchers can elucidate the feasibility of proposed mechanisms. The following sections detail the application of two powerful computational strategies, G4(MP2) thermochemical protocols and Complete Basis Set (CBS) methods, in the study of this compound.
G4(MP2) Thermochemical Protocols for Reaction Energy Barriers
The Gaussian-4 theory using Møller-Plesset perturbation theory (G4(MP2)) is a composite ab initio method renowned for its ability to produce highly accurate thermochemical and kinetic data. acs.org It approximates the energy of a system at the coupled-cluster level with single, double, and quasi-perturbative triple excitations (CCSD(T)) in conjunction with a large, triple-ζ quality basis set. acs.org This level of theory is considered a "gold standard" in computational chemistry for its reliability, often achieving chemical accuracy within approximately 4 kJ mol⁻¹ (or about 1 kcal mol⁻¹). acs.orgresearchgate.net The G4(MP2) protocol is particularly valuable for studying reaction mechanisms where precise energy barriers are critical for determining the dominant reaction pathways.
While direct applications of the G4(MP2) protocol to the reaction energy barriers of this compound are not extensively documented in the provided literature, its use in studying the closely related isomer, levoglucosenone (LGO), highlights its capabilities. For instance, the G4(MP2) thermochemical protocol was employed to investigate the reaction mechanism for the formation of LGO from 1,4:3,6-dianhydro-α-d-glucopyranose (DGP), a key intermediate in cellulose pyrolysis. researchgate.netdntb.gov.ua These studies found that the conversion of DGP to LGO is a multi-step process. researchgate.netdntb.gov.ua
In the uncatalyzed pathway, the rate-determining step was identified as the enol-to-keto tautomerization, with a significant activation Gibbs free energy (ΔG‡298) of 68.6 kcal mol⁻¹. researchgate.netdntb.gov.ua The high accuracy of the G4(MP2) method lends confidence to this finding, suggesting that this pathway is kinetically demanding under typical pyrolysis conditions. researchgate.netdntb.gov.ua Further investigations revealed that a single water molecule can catalyze several steps in the reaction, reducing the barrier for the enol-to-keto tautomerization by as much as 15.1 kcal mol⁻¹. researchgate.netdntb.gov.ua Such detailed mechanistic insights, made possible by the G4(MP2) protocol, are crucial for understanding and optimizing biomass conversion processes. The reaction pathway from DGP to LGO also reasonably explains the observed absence of this compound in pyrolysis products. researchgate.net
Complete Basis Set (CBS) Methods for Refined Calculations
Complete Basis Set (CBS) methods are a family of computational techniques developed to extrapolate the results of calculations using finite basis sets to the theoretical limit of a complete basis set. conicet.gov.aruni-muenchen.de This extrapolation is crucial because the truncation of the basis set is a significant source of error in ab initio calculations. nih.gov The CBS-QB3 method, a popular variant, begins with a geometry optimization and frequency calculation using the B3LYP density functional and then proceeds with a series of single-point energy calculations using higher levels of theory and larger basis sets to approximate the CBS limit. conicet.gov.argaussian.com CBS-QB3 has been established as a benchmark for predicting the activation barriers, reaction energetics, and transition state geometries for various reactions. conicet.gov.ar
In the context of this compound, CBS-QB3 calculations have provided valuable evidence regarding its pyrolytic reactions. A computational study on the pyrolytic deformylation of levoglucosenone and this compound employed CBS-QB3 to refine the energy barriers calculated with density functional theory (DFT). conicet.gov.arresearchgate.net This study offered strong evidence to rule out the formation of this compound during the pyrolytic degradation of cellulosic materials. conicet.gov.arresearchgate.net
The research focused on the retro-[4+2] cycloaddition (deformylation) reaction of this compound. The Gibbs free energy of activation (ΔG‡) for this reaction was calculated to be high, suggesting it would only occur at elevated temperatures, which is consistent with experimental findings. conicet.gov.ar The CBS-QB3 calculations provided refined energy values that validated the results obtained from the B3LYP functional. conicet.gov.ar
Specifically, the Gibbs free energy of activation for the deformylation of this compound was found to be lower than that of its isomer, levoglucosenone, indicating that the deformylation of this compound should proceed faster. conicet.gov.ar
Table 1: Calculated Gibbs Free Energies of Activation for Deformylation Reactions
| Reactant | Method | Relative Gibbs Free Energy (kcal/mol) |
| Leucoglucosenone | B3LYP/6-31G | 60.1 |
| Leucoglucosenone | CBS-QB3 | 60.9 |
| This compound | B3LYP/6-31G | 58.8 |
| This compound | CBS-QB3 | 59.6 |
Data sourced from a computational study on the pyrolytic deformylations of levoglucosenone and this compound. conicet.gov.ar
The application of these high-level CBS methods provides a more accurate and reliable picture of the reaction energetics, which is essential for building accurate kinetic models of biomass pyrolysis and for understanding the selective formation of valuable platform chemicals.
Advanced Analytical Research Methodologies for Isolevoglucosenone Studies
Spectroscopic Techniques for Complex Derivative Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of isolevoglucosenone (B14891) derivatives, providing detailed insights into stereochemistry, molecular weight, and functional group composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of this compound derivatives. core.ac.uk Both ¹H and ¹³C NMR analyses are fundamental in assigning the structure and absolute stereochemistry of these molecules. researchgate.net The process of structural assignment involves not only establishing the 3D structure but also provides a foundation for research across multiple disciplines. core.ac.uk
One-dimensional (1D) NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are utilized to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the carbon skeleton and connectivity within the molecule. core.ac.uk
For the determination of stereochemistry, NOE (Nuclear Overhauser Effect) experiments, including NOE difference, NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to reveal through-space relationships between protons. core.ac.ukwordpress.com Additionally, coupling constants (¹H–¹H and ¹H–¹³C) and the use of chiral derivatizing agents contribute to the assignment of relative and absolute configurations of stereogenic centers. core.ac.ukjeol.com The comparison of chemical shifts with known stereomodels further aids in this process. core.ac.uk In some cases, derivatization of enantiomers into diastereomers is necessary to enable their differentiation by NMR, allowing for the quantification of their ratios. jeol.com
Table 1: Key NMR Techniques in this compound Derivative Analysis
| NMR Technique | Application in this compound Studies | Key Information Provided |
| ¹H NMR | Structural assignment and stereochemical analysis. researchgate.net | Proton environment, connectivity (via coupling constants). |
| ¹³C NMR | Structural assignment and carbon skeleton determination. core.ac.ukresearchgate.net | Carbon environment and type (CH, CH₂, CH₃, Cq). |
| DEPT | Differentiating carbon types. core.ac.uk | Multiplicity of carbon signals. |
| COSY/TOCSY | Establishing proton-proton correlations. core.ac.uk | Connectivity of proton networks. |
| HSQC/HMQC | Correlating protons to directly attached carbons. core.ac.uk | Direct C-H bond connectivity. |
| HMBC | Correlating protons to carbons over multiple bonds. core.ac.uk | Long-range C-H connectivity, aids in piecing together molecular fragments. |
| NOESY/ROESY | Determining spatial proximity of protons. core.ac.ukwordpress.com | Relative stereochemistry, 3D conformation. |
Advanced Mass Spectrometry for Reaction Monitoring and Product Identification
Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of chemical reactions involving this compound and for the identification of resulting products. waters.comchromservis.eu Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a tandem quadrupole mass spectrometer allow for the direct analysis of reaction mixtures with minimal to no sample preparation. waters.com This enables the rapid identification of major components, confirmation of product formation, and comparison of the relative abundance of products in less than a minute. waters.com
Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a tandem MS method where a specific precursor ion is selected, fragmented, and then a specific product ion is detected. wikipedia.org This highly specific and sensitive technique is invaluable for targeted quantitative analysis. nih.gov The precursor/product ion pair is referred to as a "transition." wikipedia.org For even more detailed structural confirmation, product ion spectra (MS/MS) can be acquired, which helps to definitively identify the ions detected in full scan mode. waters.com Real-time reaction monitoring can also be achieved using techniques like probe electrospray ionization mass spectrometry (PESI-MS), which provides time-resolved mass spectra and ion chromatograms, offering detailed information on each chemical species participating in the reaction. conicet.gov.ar
Vibrational Spectroscopy (IR) for Functional Group Analysis in Reaction Pathways
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique used to identify the functional groups present in molecules. studymind.co.ukutdallas.edu It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. studymind.co.uk Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. studymind.co.ukutdallas.edu
Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Chemistry
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200-3600 | Strong, Broad |
| C-H (Alkane) | 2850-2960 | Strong, Sharp |
| C=O (Ketone) | 1670-1780 | Strong, Sharp |
| C=C (Alkene) | 1620-1680 | Variable, Sharp |
| C-O (Ether/Acetal) | 1000-1300 | Strong, Sharp |
Chromatographic Methods for Purity and Mixture Analysis in Synthetic Research
Chromatography is an essential analytical technique for the separation, isolation, and purification of compounds from complex mixtures. khanacademy.orgijpsjournal.com In the synthetic research of this compound, various chromatographic methods are employed to ensure the purity of the products and to analyze reaction mixtures. chimia.chresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) in Pyrolysis Product Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es It is particularly useful for the analysis of volatile and semi-volatile compounds. csic.es In the context of this compound research, Pyrolysis-GC-MS (Py-GC/MS) is a key technique for studying the products formed during the pyrolysis of cellulosic materials. researchgate.netncsu.edu
In Py-GC/MS, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. measurlabs.com These fragments are then separated by the GC column and identified by the mass spectrometer. mdpi.com This technique has been instrumental in investigating the formation of this compound and levoglucosenone (B1675106) from the catalytic fast pyrolysis of cellulose (B213188). researchgate.netncsu.edu Studies have utilized Py-GC/MS to understand the influence of different catalysts, such as acids and metal salts, on the yield and selectivity of these valuable chemicals. researchgate.net
Liquid Chromatography Techniques for Isolation and Purity Assessment of Synthetic Products
Liquid chromatography (LC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are non-volatile or thermally sensitive. wikipedia.org In the synthesis of this compound and its derivatives, various LC methods are employed for the isolation of target compounds and the assessment of their purity. chimia.chacs.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that uses high pressure to force the solvent through a column packed with a stationary phase, leading to efficient separations. wikipedia.org It is used to separate, identify, and quantify components in a mixture. wikipedia.org Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of oligonucleotide impurities, which can be analogous to the purification of this compound derivatives. dupont.com
Medium-Pressure Liquid Chromatography (MPLC) is another useful technique for preparative separations. chimia.ch It operates at lower pressures than HPLC but offers better resolution than standard column chromatography.
Flash column chromatography is a rapid and efficient method for the purification of synthetic products. acs.org It is often used after a reaction to isolate the desired compound from byproducts and unreacted starting materials. acs.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to determine the purity of a compound. nih.govresearchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material and developing the plate in a suitable solvent system. khanacademy.org
Table 3: Liquid Chromatography Techniques in this compound Research
| Chromatography Technique | Primary Use in this compound Research | Key Features |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, purification, and quantification. wikipedia.org | High pressure, high efficiency, suitable for analytical and preparative scale. |
| Medium-Pressure Liquid Chromatography (MPLC) | Preparative purification of synthetic products. chimia.ch | Moderate pressure, good for scaling up purifications. |
| Flash Column Chromatography | Rapid purification of reaction products. acs.org | Air pressure-driven, faster than gravity chromatography. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. nih.govresearchgate.net | Simple, fast, requires small sample amounts. |
Crystallographic Studies for Absolute Stereochemistry Determination
Crystallographic studies are a cornerstone in the structural elucidation of complex organic molecules. For chiral compounds such as this compound and its derivatives, these methods provide the most definitive evidence for determining the absolute stereochemistry. By mapping the precise three-dimensional arrangement of atoms in a crystalline solid, crystallography resolves ambiguities that may persist even after extensive spectroscopic analysis.
X-Ray Diffraction for Confirmation of Complex Product Structures
Single-crystal X-ray diffraction (XRD) stands as the preeminent technique for the unambiguous determination of molecular structures. nih.govthieme-connect.de This method relies on the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of a substance. mat-cs.com By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom. This provides definitive information on bond lengths, bond angles, and, crucially for stereochemistry, the absolute configuration of chiral centers. nih.gov
In the context of this compound chemistry, XRD is indispensable for verifying the structures of complex products arising from its various chemical transformations. This compound serves as a chiral building block for the synthesis of more intricate molecules, often involving the creation of new stereocenters. For instance, in the synthesis of azaindole derivatives from this compound, the starting material is first subjected to α-iodination and then engaged in palladium-catalyzed cross-coupling reactions with bromonitropyridines. nih.govacs.org The resulting α-nitropyridinylated products are then converted into azaindoles via reductive cyclization. nih.govacs.org
The structural complexity of these multi-ring heterocyclic products necessitates a robust method for confirmation. Researchers have successfully used single-crystal X-ray analysis to confirm the structures of several key intermediates and final products in these reaction sequences. nih.govacs.org For example, the structures of α-pyridinylated derivatives of this compound, as well as the N-hydroxyazaindole products derived from them, have been unequivocally established using XRD. nih.govacs.org This analytical step is critical, as the reaction pathways can be complex and sometimes yield unexpected products, such as the formation of a 1-hydroxy-6-azaindole where a fully reduced system was anticipated. acs.org
The data obtained from single-crystal XRD analysis is highly detailed, providing specific parameters about the crystal lattice and the molecule itself. While full crystallographic data is often deposited in databases, published research frequently includes key parameters that define the crystal structure, as illustrated in the following table for a related nitropyridine derivative of levoglucosenone. nih.govacs.org This level of detail provides the ultimate proof of structure for complex synthetic products derived from this compound and its isomers.
Table 1: Representative Crystallographic Data for a Levoglucosenone-derived Nitropyridine
| Parameter | Value |
| Compound Name | (3S,6R,7R)-7-methyl-3-(5-nitropyridin-2-yl)-2,4,5-trioxabicyclo[4.2.1]nonan-8-one (Compound 10) |
| Chemical Formula | C₁₁H₈N₂O₅ |
| Molecular Weight (M) | 248.19 |
| Temperature (T) | 150 K |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Z (Molecules per unit cell) | 4 |
| Unit Cell Dimensions | |
| a | 9.6892(4) Å |
| b | 9.8837(4) Å |
| c | 10.8874(4) Å |
| Volume (V) | 1042.63(7) ų |
| Data sourced from studies on levoglucosenone derivatives, which are structurally analogous to those of this compound. nih.govacs.org |
Future Research Trajectories and Broader Academic Implications
Emerging Synthetic Strategies and Catalytic Innovations
The development of novel and efficient synthetic routes to isolevoglucosenone (B14891) and its derivatives is a key area of ongoing research. While methods for converting the more abundant LGO to iso-LGO exist, direct and scalable synthesis pathways are continuously being explored. polishtechnicalreview.comresearchgate.netresearchgate.net
Novel Organocatalytic and Biocatalytic Approaches to this compound Derivatization
The functionalization of this compound using organocatalysis and biocatalysis offers promising avenues for creating complex and stereochemically defined molecules. Chiral pyrrolidines derived from its counterpart, levoglucosenone (B1675106), have already demonstrated potential as organocatalysts in asymmetric reactions, suggesting similar applications for this compound-derived catalysts. conicet.gov.arscribd.com These catalysts can facilitate reactions with high enantioselectivity. conicet.gov.ar
Biocatalytic methods, such as the use of enzymes, are also being explored for the derivatization of this compound. polishtechnicalreview.com Enzymatic reactions can offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. For instance, lipases have been considered for kinetic resolutions to address challenges in stereochemical control during derivatization. The development of biocatalytic processes could lead to the efficient synthesis of high-value chemicals from this compound. acs.org
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry and continuous processing are emerging as powerful tools for the synthesis of this compound and its derivatives. mdpi.com These techniques offer advantages such as enhanced reaction control, improved safety when handling hazardous reagents, and potential for scalability. mdpi.com Continuous flow reactors have been successfully employed in the production of related compounds, demonstrating the feasibility of this approach for this compound synthesis. acs.orgwipo.int A method for the continuous production of levoglucosenone from cellulose (B213188) has been developed, which could be adapted for this compound. researchgate.net The implementation of continuous flow systems can lead to more efficient and economical production processes. researchgate.netgoogle.com
Advanced Applications in Materials Science and Polymer Chemistry
This compound serves as a versatile platform for the development of novel bio-based materials with advanced properties. publish.csiro.audntb.gov.ua Its rigid, chiral structure can be incorporated into polymers and composites to impart unique characteristics.
Development of Next-Generation Bio-based Polymers and Composites
This compound and its derivatives are valuable monomers for the synthesis of a new generation of bio-based polymers. publish.csiro.audntb.gov.ua Ring-opening metathesis polymerization (ROMP) of this compound-derived monomers, often in conjunction with its pseudoenantiomer levoglucosenone, has been shown to produce polymers with diverse functionalities and stereochemistries. publish.csiro.audntb.gov.uaacs.org These polymers can exhibit a range of properties, making them suitable for various applications. researchgate.net
The incorporation of this compound into composites can lead to materials with enhanced mechanical and thermal properties. rsc.orgopenaccessjournals.comui.ac.id These bio-based composites offer a sustainable alternative to traditional petroleum-derived materials in industries such as automotive, aerospace, and construction. openaccessjournals.com
Below is a table summarizing examples of polymers derived from this compound and its related compounds:
| Polymer Type | Monomer(s) | Polymerization Method | Key Features | Potential Applications |
| Polyolefins | Diels-Alder adducts of iso-LGO and LGO with cyclopentadiene (B3395910) | Ring-Opening Metathesis Polymerization (ROMP) | Stereochemically diverse, functionalizable. acs.org | Advanced materials, specialty polymers. publish.csiro.audntb.gov.ua |
| Polyesters | This compound-derived diols and triols | Polycondensation | Bio-based, potential for tunable properties. | Biodegradable plastics, coatings. |
| Polycarbonates | This compound-derived monomers | Photocrosslinking | Fully renewable, tunable thermal properties. publish.csiro.au | Functional materials, elastomers. publish.csiro.au |
Exploration of this compound-derived Scaffolds in Advanced Functional Materials
The unique molecular architecture of this compound makes it an excellent scaffold for the creation of advanced functional materials. nih.govdntb.gov.uaacs.org These materials can be designed to have specific properties for applications in areas such as drug discovery, electronics, and catalysis. acs.orgnih.govresearchgate.net The derivatization of the this compound core allows for the introduction of various functional groups, leading to materials with tailored characteristics. acs.org
For example, this compound has been used as a scaffold to develop compounds with potential antimicrobial and cytotoxic properties. acs.orgnih.gov The ability to readily modify the this compound framework opens up possibilities for creating a wide array of functional molecules. acs.org In tissue engineering, scaffolds provide a framework for cell growth and tissue regeneration, and this compound-derived materials could be explored for this purpose. escholarship.org
Contribution to Green Chemistry and Sustainable Chemical Manufacturing
The use of this compound aligns with the core principles of green and sustainable chemistry. orionpharma.comfatfinger.iowjarr.com Derived from renewable biomass, it reduces the reliance on fossil fuels for chemical production. researchgate.netconicet.gov.ar The development of efficient, atom-economical synthetic routes to this compound and its derivatives further contributes to the sustainability of the chemical industry. zenfoldst.com
The push towards greener manufacturing processes has led to innovations that minimize waste and energy consumption. wjarr.comjnj.com The production of this compound from waste sawdust is a prime example of converting a low-value byproduct into a high-value platform molecule. whiterose.ac.uk By providing a renewable feedstock for polymers and functional materials, this compound plays a crucial role in the transition to a circular economy. zenfoldst.comrsc.org
The following table outlines the contributions of this compound to green chemistry:
| Green Chemistry Principle | Contribution of this compound |
| Use of Renewable Feedstocks | Derived from cellulose, an abundant and renewable biopolymer. researchgate.netconicet.gov.ar |
| Atom Economy | Efficient synthetic methods are being developed to maximize the incorporation of starting materials into the final product. |
| Designing Safer Chemicals | Serves as a building block for bio-based and potentially less toxic materials. zenfoldst.com |
| Energy Efficiency | Pyrolysis for initial production and biocatalytic derivatizations can be more energy-efficient than traditional synthetic routes. researchgate.netpolishtechnicalreview.com |
| Waste Prevention | Can be produced from waste biomass, valorizing what would otherwise be discarded. whiterose.ac.uk |
Development of Atom-Economic and Environmentally Benign Synthetic Routes
A primary goal in modern organic synthesis is the development of processes that are both efficient and environmentally responsible. The concept of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. jocpr.comwikipedia.org High atom economy indicates that most reactant atoms are used in the desired product, minimizing waste. wikipedia.org Future research on this compound is increasingly focused on synthetic pathways that maximize atom economy and utilize environmentally benign reagents.
Historically, the synthesis of this compound from its precursor, levoglucosenone, has involved multi-step processes. One established method involves a diastereoselective Weitz-Scheffer epoxidation of levoglucosenone. acs.orgresearchgate.net Researchers have explored using oxidants like hydrogen peroxide or tert-butyl hydroperoxide for this epoxidation, which are considered greener alternatives to heavy-metal-based oxidants. researchgate.netresearchgate.net Another approach involves the rearrangement of D-glucal in the presence of copper(II) sulfate, followed by oxidation of an allylic hydroxyl group to yield this compound. researchgate.net
However, many traditional methods still present challenges regarding atom economy. researchgate.net For instance, some syntheses rely on reagents that are not fully incorporated into the final product, leading to byproducts that require disposal. wikipedia.org Future synthetic strategies aim to overcome these limitations. Research is directed towards catalytic reactions that can achieve the desired transformations with minimal waste. nih.gov For example, developing catalytic systems for the direct isomerization of levoglucosenone to this compound would represent a significant advancement in atom economy. Furthermore, the use of hypervalent iodine reagents, which are nonmetallic, less toxic than heavy metals, and can be used under mild conditions, is an attractive avenue for developing more environmentally friendly oxidation steps in the synthesis of this compound and its derivatives. researchgate.net
| Synthetic Strategy | Key Reagents/Conditions | Environmental/Atom-Economy Consideration |
| Weitz-Scheffer Epoxidation | Levoglucosenone, Hydrogen Peroxide (H₂O₂), Base (e.g., DBU) | Utilizes a greener oxidant (H₂O₂), but the overall process involves multiple steps. researchgate.net |
| Rearrangement/Oxidation | D-glucal, Copper(II) sulfate, MnO₂ | Can be effective but may involve stoichiometric use of metal oxidants. researchgate.net |
| Palladium-Catalyzed Reactions | Iodo-isolevoglucosenone, various coupling partners | Useful for creating derivatives, but palladium catalysis itself can have environmental considerations regarding metal recovery. acs.org |
| Future Goal: Direct Isomerization | Levoglucosenone, Catalyst | A hypothetical one-step catalytic conversion would be highly atom-economical. |
Role in Valorization of Cellulosic Waste and Renewable Feedstocks
This compound plays a pivotal role in the valorization of cellulosic biomass, which is the most abundant renewable organic carbon source on Earth. researchgate.netconicet.gov.ar The process begins with its precursor, levoglucosenone (LGO), a platform molecule produced in large quantities through the acid-catalyzed pyrolysis of cellulosic materials like sawdust, bagasse (sugarcane waste), and rice straw. researchgate.netmdpi.com This pyrolytic conversion transforms low-value agricultural and forestry waste into a highly functionalized, chiral chemical. researchgate.netconicet.gov.arwhiterose.ac.uk
This compound (iso-LGO) is then typically synthesized from LGO. acs.orgresearchgate.net This conversion makes both pseudoenantiomeric forms available as versatile building blocks. acs.orgjnu.edu.cn The ability to derive these compounds from non-food biomass is crucial for creating a sustainable chemical industry that reduces dependence on fossil fuels. conicet.gov.arkemira.comfrontiersin.org
The significance of this compound in this context is its function as a chiral scaffold for the synthesis of a wide array of value-added products. researchgate.netconicet.gov.ar Its rigid bicyclic structure and multiple functional groups offer excellent stereochemical control for creating complex molecules, including pharmaceuticals and advanced polymers. researchgate.netjnu.edu.cn For example, this compound and levoglucosenone can undergo Diels-Alder reactions and subsequent ring-opening metathesis polymerization (ROMP) to produce stereochemically diverse polymers from a renewable feedstock. jnu.edu.cn This demonstrates a direct pathway from cellulosic waste to advanced, functional materials, embodying the core principles of a circular bioeconomy. uni-muenchen.de The conversion of biomass into platform chemicals like levoglucosenone and this compound is a key strategy for producing bio-based products, including biofuels and green solvents. researchgate.netuni-muenchen.de
| Feedstock Source | Primary Process | Key Platform Molecule | High-Value Application |
| Cellulosic Waste (e.g., wood chips, bagasse) | Acid-catalyzed Pyrolysis | Levoglucosenone (LGO) | Precursor to this compound, Green Solvents (Cyrene), Polymers. researchgate.netwhiterose.ac.uk |
| Levoglucosenone (LGO) | Chemical Synthesis (e.g., epoxidation-rearrangement) | This compound (iso-LGO) | Chiral building block for pharmaceuticals, functional polymers. acs.orgresearchgate.netconicet.gov.ar |
| Agricultural Residues (e.g., rice straw, corn straw) | Biorefinery Processes | Sugars, Lignin, Cellulose | Source for LGO production and other bio-based chemicals. mdpi.comuni-muenchen.de |
Interdisciplinary Research Opportunities
The potential of this compound extends beyond traditional synthetic chemistry, opening doors to exciting interdisciplinary research at the intersection of computational science, materials engineering, and environmental studies.
Integration with Computational Material Science and Artificial Intelligence for Molecular Design
Computational materials science utilizes modeling and simulation to understand and predict the properties of materials at various scales, from electronic to macroscopic. nrel.govwikipedia.org Concurrently, artificial intelligence (AI), particularly machine learning (ML), is revolutionizing molecular design by rapidly screening vast chemical spaces and generating novel molecular structures with desired properties. mdpi.comrsc.orgnih.gov
The integration of these fields with the chemistry of this compound presents a powerful research avenue. As a versatile and chiral platform molecule, this compound provides a robust scaffold that can be computationally modified to design new molecules for specific applications. Researchers can use computational tools to:
Predict Properties: Employ quantum mechanics and molecular dynamics to predict the electronic, optical, and physical properties of novel this compound derivatives before undertaking costly and time-consuming synthesis. elsevier.comyoutube.com
AI-Driven Design: Utilize generative AI models to explore the chemical space around the this compound core. rsc.orgyoutube.com By defining target properties (e.g., binding affinity to a biological target, specific solvent characteristics), AI algorithms can propose new derivatives for applications in drug discovery or as safer, sustainable solvents. whiterose.ac.uknih.govpreprints.org
Material Simulation: Model the assembly and behavior of polymers and other materials derived from this compound. This can accelerate the discovery of new bio-based materials with tailored thermal or mechanical properties. youtube.comrsc.org
A concrete example of this integration is the use of modeling to determine the solvent properties of dihydrolevoglucosenone (Cyrene) and its isomers, which are derived from the same precursor as this compound. whiterose.ac.uk This approach allows for the intelligent design and selection of greener solvents, demonstrating how computational screening can guide experimental work. whiterose.ac.uk
Q & A
Q. What are the key challenges in synthesizing isolevoglucosenone from levoglucosenone, and what methodologies are effective?
this compound (iso-LGO) is typically synthesized from levoglucosenone (LGO) via Wharton rearrangement chemistry or enzymatic methods like lipase-mediated kinetic resolution . However, direct pyrolysis of cellulose yields LGO but not iso-LGO due to differences in intermediate pathways. Computational studies suggest iso-LGO formation requires multi-step synthetic routes, such as the Achmatowicz rearrangement (ARE) using furan derivatives, which bypasses pyrolytic limitations .
Q. Why is this compound absent in cellulose pyrolysis products despite theoretical predictions?
Experimental pyrolysis of cellulose under standard conditions does not yield iso-LGO due to its higher activation energy compared to LGO. Computational models (B3LYP/6-31G and CBS-QB3) show that iso-LGO requires a larger energy barrier for deformylation, making its formation thermodynamically unfavorable. Additionally, iso-LGO may degrade rapidly under pyrolytic conditions, further reducing detectability .
Q. What intermediates are critical in the proposed formation pathways of this compound?
Studies indicate that 1,4:3,6-dianhydro-α-D-glucopyranose is a key intermediate in LGO synthesis, but iso-LGO likely forms via alternative precursors, such as 2-furylethanediol, through ARE. This pathway avoids competing reactions that dominate cellulose pyrolysis, explaining iso-LGO’s absence in thermal degradation products .
Advanced Research Questions
Q. How do computational methods resolve contradictions in the reactivity of levoglucosenone vs. This compound?
DFT calculations (B3LYP/6-31G and CBS-QB3) reveal that iso-LGO has slightly lower activation barriers (1.3 kcal/mol) than LGO in reactions with 3-oxidopyrylium. However, iso-LGO’s transition states (TSs) exhibit higher geometric distortion, offsetting its electronic reactivity advantage. These findings align with experimental product distributions (e.g., XA/NA ratios) and confirm that iso-LGO’s faster degradation limits its accumulation .
Q. What methodological approaches are used to analyze the regioselectivity of iso-LGO in asymmetric synthesis?
Kinetic resolution using lipases or transition-metal catalysts enables enantioselective functionalization of iso-LGO. For example, Cardona et al. demonstrated PKR (parallel kinetic resolution) methods to separate iso-LGO derivatives, leveraging its rigid bicyclic structure for stereochemical control. Analytical techniques like HPLC and NMR are critical for validating regioselectivity and purity .
Q. How can researchers reconcile discrepancies between theoretical and experimental data on iso-LGO’s pyrolytic behavior?
While Assary and Curtiss’s thermodynamics predict iso-LGO formation from levoglucosan (LGA), experimental pyrolysis detects no iso-LGO due to kinetic bottlenecks. Combining CBS-QB3 calculations with in situ spectroscopy (e.g., GC-MS) clarifies that iso-LGO’s transient existence and rapid decomposition necessitate alternative synthesis routes, such as solvent-based dehydration or enzymatic catalysis .
Methodological Considerations
- Computational Tools : Use Gaussian 09 for geometry optimization (B3LYP/6-31G) and CBS-QB3 for high-accuracy thermochemical data. IRC calculations and NBO analysis are essential for TS validation .
- Experimental Validation : Employ pyrolysis-GC/MS under controlled conditions (e.g., 600 K) to monitor iso-LGO intermediates. For synthetic routes, optimize reaction conditions (e.g., solvent polarity, catalysts) to enhance iso-LGO yields .
- Data Interpretation : Address contradictions by cross-referencing computational predictions (e.g., Gibbs free energy barriers) with experimental product ratios. Use deformation/interaction analysis to dissect TS strain and electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
